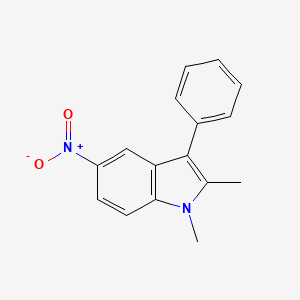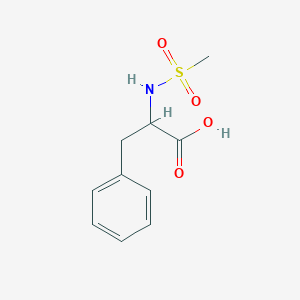
N-(methylsulfonyl)-DL-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.科学研究应用
Biosensors and Electrochemical Detection
Recent advancements have focused on the development of sensors and biosensors for detecting amino acids like phenylalanine. These devices use conducting polymers and molecularly imprinted polymers for sensitive electrochemical detection. Such sensors are significant for both medical and pharmaceutical applications, offering efficient devices for medicine quality control and disease monitoring. This technology emphasizes the importance of phenylalanine detection in the central nervous system and its association with diseases like phenylketonuria (PKU) (Dinu & Apetrei, 2022).
Understanding Phenylketonuria (PKU)
Phenylketonuria, a condition stemming from phenylalanine hydroxylase deficiency, leads to elevated blood phenylalanine concentrations, causing mental retardation if untreated. Research has made strides in understanding the pathophysiology of PKU, focusing on the detrimental effects of high phenylalanine levels on cerebral metabolism and cognitive function. These insights are crucial for improving dietary treatment strategies and mitigating cognitive outcomes in patients (de Groot et al., 2010).
Novel Treatment Strategies
The treatment of PKU has evolved with the introduction of more palatable dietary options, administration of large neutral amino acids to inhibit phenylalanine entry into the brain, and the potential of gene therapy. These innovative strategies aim to enhance adherence to dietary restrictions and improve neurocognitive defects despite existing treatments, highlighting a multidisciplinary approach to managing PKU (Strisciuglio & Concolino, 2014).
Quality of Life and Socioeconomic Status in PKU
Research has established a link between serum phenylalanine levels, quality of life, and socioeconomic status in patients with PKU. Proper nutrition and metabolic control play a pivotal role in enhancing the quality of life and social skills of these patients, underscoring the importance of comprehensive care beyond just medical treatment (Fooladi et al., 2019).
安全和危害
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used for this purpose.
未来方向
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or ways to improve its synthesis or properties.
Please note that the availability of this information depends on how well-studied the compound is. For novel or less-studied compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
属性
IUPAC Name |
2-(methanesulfonamido)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKXSDDVQQISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541016 |
Source


|
| Record name | N-(Methanesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-DL-phenylalanine | |
CAS RN |
29268-15-3 |
Source


|
| Record name | N-(Methanesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

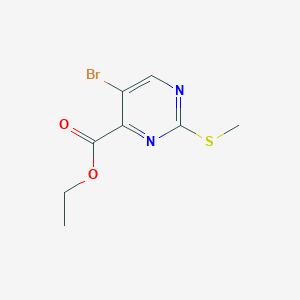





![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

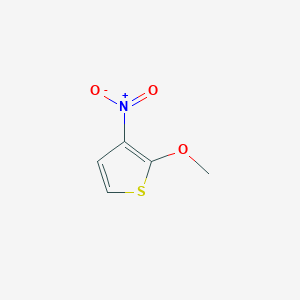
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
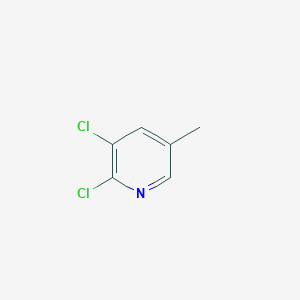
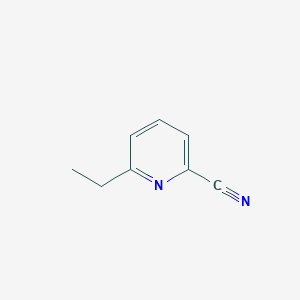
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
